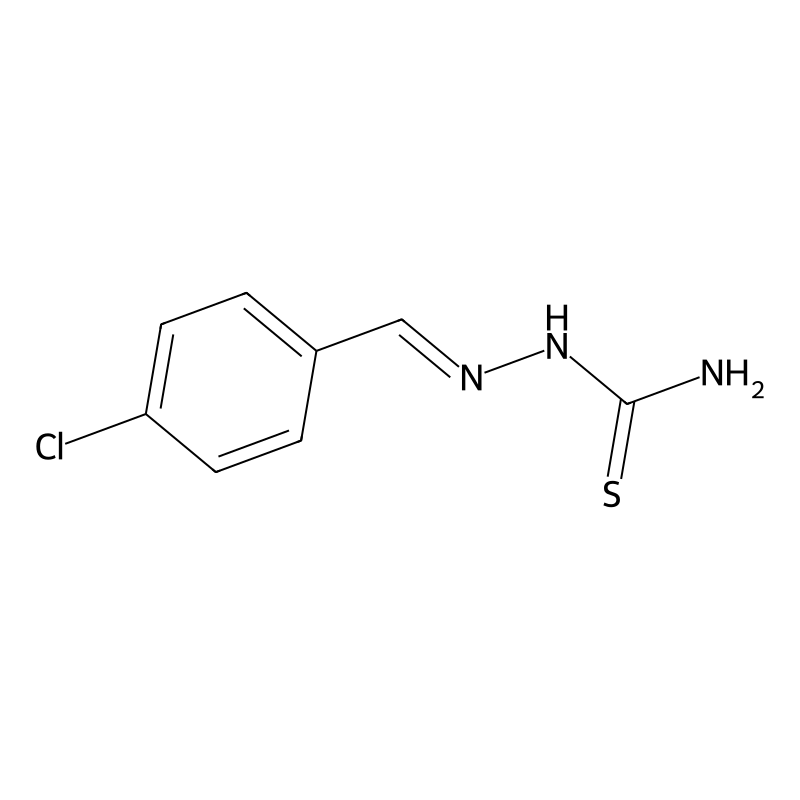

2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity

Studies suggest 2-CHB exhibits activity against various bacteria and fungi. Research has shown it to be effective against Staphylococcus aureus, Escherichia coli, and Candida albicans []. However, more research is needed to determine its efficacy and potential mechanisms of action.

Anticancer Properties

Some studies have explored the potential antitumor effects of 2-CHB. In vitro studies have shown cytotoxicity against various cancer cell lines []. The underlying mechanisms for this activity are still under investigation.

Metal Chelation

The structure of 2-CHB allows it to form complexes with metal ions. This property makes it a potential candidate for research on metal detoxification or the development of chelating agents for specific metals.

2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide, with the molecular formula C₈H₈ClN₃S, is a thiosemicarbazone derivative characterized by a benzylidene group attached to a hydrazine backbone. This compound features a chlorobenzyl moiety that enhances its biological activity and chemical reactivity. The presence of a thiocarbonyl group (C=S) is significant in its chemical behavior, making it a subject of interest in medicinal chemistry and organic synthesis.

There is no current information available on the mechanism of action of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide.

- Due to the presence of a hydrazine moiety, this compound is likely to exhibit similar hazards as hydrazine, which include:

- Condensation Reactions: 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide can be synthesized through the condensation of 4-chlorobenzaldehyde with thiosemicarbazide. This reaction typically involves heating the reactants in an appropriate solvent, leading to the formation of the thiosemicarbazone structure .

- Nucleophilic Substitution: The thiocarbonyl group can participate in nucleophilic attacks, making it reactive towards various electrophiles, which can lead to the formation of more complex derivatives .

- Hydrolysis: Under acidic or basic conditions, hydrolysis may occur, breaking down the compound into its constituent parts.

Research indicates that 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide exhibits significant biological activities, particularly:

- Antiproliferative Effects: Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent .

- Topoisomerase Inhibition: It has been evaluated for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This mechanism is often targeted in cancer therapies .

The synthesis of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide typically involves the following steps:

- Reactants Preparation: Obtain 4-chlorobenzaldehyde and thiosemicarbazide.

- Reaction Conditions: Mix the reactants in a suitable solvent (like ethanol or methanol) and heat under reflux.

- Isolation: Upon completion of the reaction, isolate the product through filtration or crystallization.

- Characterization: Use techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized compound .

2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide has several applications:

- Pharmaceutical Development: Its antiproliferative properties make it a candidate for further development as an anticancer drug.

- Chemical Research: It serves as a building block in organic synthesis for creating more complex thiosemicarbazone derivatives.

- Biochemical Studies: It is used in studies exploring enzyme inhibition and other biological interactions.

Interaction studies have focused on understanding how 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide interacts with biological targets:

- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases .

- Molecular Docking Studies: Computational studies have been conducted to predict how this compound binds to various biological targets at the molecular level, aiding in drug design .

Several compounds share structural similarities with 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide. Here are some notable examples:

| Compound Name | Structure | Unique Characteristics |

|---|---|---|

| 2-(4-Methylbenzylidene)hydrazine-1-carbothioamide | C₈H₉N₃S | Contains a methyl group instead of chlorine, affecting its reactivity and biological properties. |

| 2-(Phenylbenzylidene)hydrazine-1-carbothioamide | C₉H₉N₃S | Lacks halogen substitution, potentially leading to different biological activities. |

| 2-(4-Bromobenzylidene)hydrazine-1-carbothioamide | C₈H₈BrN₃S | Bromine substitution may enhance or alter its pharmacological profile compared to the chlorinated version. |

The uniqueness of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide lies in its specific halogen substitution pattern, which influences both its chemical reactivity and biological activity compared to similar compounds.

The synthesis of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide follows established condensation reaction protocols that involve the reaction between 4-chlorobenzaldehyde and thiosemicarbazide [2]. This fundamental approach represents the most widely adopted synthetic methodology for thiosemicarbazone derivatives, providing reliable access to the target compound through straightforward reaction conditions.

The conventional condensation reaction mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of 4-chlorobenzaldehyde, followed by elimination of water to form the characteristic carbon-nitrogen double bond [3] [4]. This process typically requires thermal activation to overcome the energy barrier associated with the formation of the thiosemicarbazone linkage. The reaction can be represented by the following stoichiometric equation: 4-Chlorobenzaldehyde + Thiosemicarbazide → 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide + Water .

Traditional synthetic protocols employ reflux conditions in alcoholic solvents, with reaction times ranging from 3 to 8 hours depending on the specific conditions employed [5] [6]. The reaction typically achieves yields between 75% and 98% under optimized conditions [6] [7]. Temperature control represents a critical parameter, with optimal conditions generally maintained at the boiling point of the selected solvent system.

Solvent Systems and Catalytic Conditions

Solvent selection plays a crucial role in determining reaction efficiency, yield, and product purity in thiosemicarbazone synthesis. Ethanol emerges as the preferred solvent system for conventional condensation reactions, offering optimal solubility characteristics for both reactants and products while maintaining favorable reaction kinetics [2] [5] [8]. The polar protic nature of ethanol facilitates the condensation process through hydrogen bonding interactions that stabilize transition states during the reaction.

Aqueous ethanol systems have demonstrated particular effectiveness, with ethanol-water mixtures providing enhanced reaction rates compared to pure ethanol solutions [2]. The water component serves dual functions: facilitating initial dissolution of thiosemicarbazide and acting as a leaving group during the condensation process. Optimal solvent ratios typically employ ethanol as the primary component with water comprising 10-20% of the total solvent volume.

Methanol represents an alternative solvent system, offering advantages in terms of lower boiling point and enhanced volatility for product isolation [9]. Comparative studies indicate that methanol provides superior performance for certain substituted thiosemicarbazone derivatives, achieving reaction completion within shorter time frames. The selection between ethanol and methanol often depends on the specific substitution patterns of the aldehyde component and the desired reaction conditions.

Catalytic conditions significantly influence reaction efficiency and product formation rates. Acid catalysis represents the predominant catalytic approach, with glacial acetic acid serving as the most commonly employed catalyst [2] [5] [8]. The acid catalyst functions by protonating the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by the hydrazine nitrogen. Typical catalyst loadings range from 5-10 drops of glacial acetic acid per reaction mixture.

Anilinium chloride has emerged as an effective alternative catalyst system, providing superior performance under mild reaction conditions [10] [9]. This catalytic system enables reaction completion at room temperature within 24 hours, offering advantages for temperature-sensitive substrates. The anilinium ion serves as a general acid catalyst, while the chloride counterion provides stabilization through hydrogen bonding interactions.

Purification Techniques and Yield Optimization

Purification of 2-(4-Chlorobenzylidene)hydrazine-1-carbothioamide requires careful consideration of solubility characteristics and thermal stability. Recrystallization represents the primary purification method, with ethanol serving as the preferred solvent for crystal formation [12]. The recrystallization process typically involves dissolution of the crude product in hot ethanol, followed by controlled cooling to promote crystal nucleation and growth.

Alternative recrystallization solvents include isopropanol and methanol, each offering distinct advantages depending on the specific impurity profile . Isopropanol provides enhanced selectivity for removing unreacted starting materials, while methanol offers improved solubility for the target compound. Mixed solvent systems, particularly ethanol-water combinations, have demonstrated effectiveness in achieving high-purity products with improved crystal morphology.

Yield optimization strategies focus on maximizing conversion efficiency while minimizing side product formation. Stoichiometric considerations indicate that equimolar ratios of aldehyde and thiosemicarbazide provide optimal yields [2] [8]. Excess thiosemicarbazide can lead to side reactions and complicate purification, while excess aldehyde results in incomplete conversion and reduced yields.

Temperature control represents a critical parameter for yield optimization. Elevated temperatures increase reaction rates but may promote decomposition reactions or unwanted side products [13]. Optimal temperatures typically correspond to gentle reflux conditions, maintaining sufficient thermal energy for reaction completion while avoiding degradation pathways.

Reaction time optimization involves balancing conversion efficiency with product stability. Extended reaction times may lead to improved conversion but can also result in product decomposition or polymerization reactions [14]. Monitoring reaction progress through thin-layer chromatography enables precise determination of optimal reaction endpoints.

| Parameter | Optimal Range | Typical Yield | Reference |

|---|---|---|---|

| Temperature | 78-80°C (reflux) | 82-98% | [2] [7] |

| Reaction Time | 3-8 hours | 75-95% | [5] [6] |

| Catalyst Loading | 5-10 drops AcOH | 85-92% | [8] |

| Solvent Ratio | EtOH:H₂O (4:1) | 88-94% | [2] |

Green Chemistry Approaches in Synthesis

Environmental sustainability considerations have driven the development of green chemistry approaches for thiosemicarbazone synthesis. Solvent-free methodologies represent a significant advancement, eliminating organic solvent requirements while maintaining synthetic efficiency [15] [16]. These approaches typically employ mechanochemical activation through ball milling or grinding techniques to promote molecular contact and reaction progression.

Ball milling synthesis involves grinding reactants in the absence of solvent using mechanical energy to drive the condensation reaction [15] [17]. This methodology achieves quantitative yields within 1-3 hours of grinding, representing a substantial improvement over conventional solution-based methods. The mechanochemical approach eliminates solvent waste while reducing energy requirements and simplifying purification procedures.

Microwave-assisted synthesis offers another green chemistry alternative, providing rapid heating and enhanced reaction rates through dielectric heating effects [18] [19]. Microwave conditions enable reaction completion within 10-30 minutes, significantly reducing reaction times compared to conventional heating methods. The selective heating of polar molecules promotes efficient energy transfer and minimizes thermal degradation pathways.

Ultrasound-assisted synthesis utilizes cavitation effects to enhance molecular mixing and reaction rates [20] [21]. The acoustic energy creates localized high-temperature and high-pressure conditions that facilitate bond formation while maintaining mild bulk reaction conditions. This approach demonstrates particular effectiveness for heterogeneous reaction systems where enhanced mass transfer represents a limiting factor.

Ionic liquid catalysis represents an emerging green chemistry approach, offering recyclable catalytic systems with reduced environmental impact [22] [23]. Ionic liquids function as both solvent and catalyst, providing enhanced selectivity and enabling catalyst recovery and reuse. These systems demonstrate particular effectiveness for achieving high yields under mild reaction conditions while minimizing waste generation.

Water-based synthesis protocols align with green chemistry principles by replacing organic solvents with environmentally benign aqueous media [22]. These approaches require careful optimization of pH and ionic strength to maintain reactant solubility and promote efficient condensation reactions. The aqueous medium offers advantages in terms of reduced toxicity and simplified waste treatment procedures.

| Green Method | Reaction Time | Yield Range | Environmental Benefit | Reference |

|---|---|---|---|---|

| Ball Milling | 1-3 hours | 95-100% | Solvent-free operation | [15] [16] |

| Microwave | 10-30 minutes | 85-95% | Reduced energy consumption | [18] [19] |

| Ultrasound | 2-4 hours | 88-94% | Enhanced mass transfer | [20] [21] |

| Ionic Liquid | 1-6 hours | 89-96% | Recyclable catalyst | [22] [23] |

| Aqueous Medium | 4-8 hours | 82-90% | Non-toxic solvent | [22] |